molecular formula C18H19Cl2NS B13762208 2-Chloro-N,N-dimethyldibenzo(b,f)thiepin-10-ethanamine hydrochloride CAS No. 62674-99-1

2-Chloro-N,N-dimethyldibenzo(b,f)thiepin-10-ethanamine hydrochloride

Cat. No.: B13762208
CAS No.: 62674-99-1
M. Wt: 352.3 g/mol
InChI Key: VAZAJUYAZGHOSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N,N-dimethyldibenzo(b,f)thiepin-10-ethanamine hydrochloride is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dibenzo(b,f)thiepin core, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N,N-dimethyldibenzo(b,f)thiepin-10-ethanamine hydrochloride typically involves multiple steps, starting from the appropriate dibenzo(b,f)thiepin precursor. The key steps include chlorination, amination, and subsequent quaternization to form the hydrochloride salt. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves rigorous control of reaction parameters, including temperature, pressure, and reactant concentrations, to optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N,N-dimethyldibenzo(b,f)thiepin-10-ethanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

2-Chloro-N,N-dimethyldibenzo(b,f)thiepin-10-ethanamine hydrochloride is widely used in scientific research due to its versatile properties:

    Chemistry: It serves as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is used in studies related to enzyme inhibition and protein binding.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.

    Industry: The compound is used in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-N,N-dimethyldibenzo(b,f)thiepin-10-ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved include signal transduction and metabolic regulation, which are crucial for its therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

  • 2-Dimethylaminoethyl chloride hydrochloride
  • N-(2-Chloroethyl)dimethylamine hydrochloride
  • 1-Chloro-2-dimethylaminoethane hydrochloride

Uniqueness

Compared to similar compounds, 2-Chloro-N,N-dimethyldibenzo(b,f)thiepin-10-ethanamine hydrochloride stands out due to its dibenzo(b,f)thiepin core, which imparts unique chemical and biological properties. This structural feature enhances its binding affinity to molecular targets, making it more effective in its applications.

Properties

CAS No.

62674-99-1

Molecular Formula

C18H19Cl2NS

Molecular Weight

352.3 g/mol

IUPAC Name

2-(3-chlorobenzo[b][1]benzothiepin-6-yl)ethyl-dimethylazanium;chloride

InChI

InChI=1S/C18H18ClNS.ClH/c1-20(2)10-9-13-11-14-12-15(19)7-8-17(14)21-18-6-4-3-5-16(13)18;/h3-8,11-12H,9-10H2,1-2H3;1H

InChI Key

VAZAJUYAZGHOSO-UHFFFAOYSA-N

Canonical SMILES

C[NH+](C)CCC1=CC2=C(C=CC(=C2)Cl)SC3=CC=CC=C31.[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.